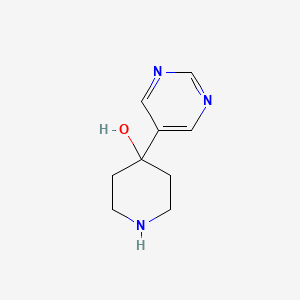

4-(Pyrimidin-5-yl)piperidin-4-ol

Description

Significance of Pyrimidine- and Piperidine-Containing Heterocycles in Contemporary Chemical Biology

The pyrimidine (B1678525) nucleus is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govnih.gov This inherent biological relevance has inspired the development of a vast array of pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govguidechem.com The ability of the pyrimidine scaffold to interact with a multitude of biological targets underscores its privileged status in drug discovery. nih.gov

Similarly, the piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural alkaloids and synthetic pharmaceuticals. slideshare.netrsc.org Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a valuable component in the design of compounds targeting the central nervous system, as well as those with analgesic, antipsychotic, and antimicrobial properties. slideshare.netnih.gov The combination of these two potent heterocyclic systems within a single molecule, as seen in 4-(Pyrimidin-5-yl)piperidin-4-ol, suggests a high potential for novel and significant biological activity.

Rationale for Focused Academic Inquiry into this compound

The rationale for a dedicated investigation into this compound stems from the synergistic potential of its pyrimidine and piperidine components. The pyrimidine ring offers a site for hydrogen bonding and aromatic interactions, crucial for binding to biological macromolecules, while the piperidine-4-ol portion introduces a chiral center and a hydroxyl group that can participate in key interactions with target proteins.

While direct and extensive academic research on this compound is not yet widely published, its chemical structure is suggestive of several potential applications. The exploration of related pyrimidine-piperidine scaffolds has yielded compounds with promising biological profiles, including inhibitors of various kinases and other enzymes. Therefore, a focused inquiry into this specific compound is a logical step in the broader exploration of this chemical space.

Overview of Research Trajectories for the Chemical Compound

Currently, the primary research trajectory for this compound appears to be in its synthesis and initial biological screening. The compound is listed by chemical suppliers, indicating its availability for research purposes. The synthesis of such a molecule would likely involve the coupling of a suitable pyrimidine precursor with a piperidine derivative. General synthetic strategies for similar heterocyclic systems often involve multi-step sequences that could be adapted for the preparation of this compound. nih.gov

Future research will likely focus on the biological evaluation of this compound across a range of assays to identify any potential therapeutic applications. This could include screening for activity against kinases, proteases, and other enzyme families, as well as assessing its antimicrobial and cytotoxic effects. The elucidation of its precise molecular interactions through techniques such as X-ray crystallography and computational modeling will also be crucial for any subsequent drug development efforts.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-pyrimidin-5-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H13N3O/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8/h5-7,10,13H,1-4H2 |

InChI Key |

GHUWXZBDLABZRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CN=CN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Pyrimidin 5 Yl Piperidin 4 Ol

Established Synthetic Pathways for the Piperidin-4-ol Scaffold

The piperidin-4-ol core is a prevalent structural motif in numerous biologically active compounds. Consequently, a diverse array of synthetic methods for its construction has been reported in the scientific literature. These methods can be broadly categorized into several key approaches.

Grignard Reagent Applications in Piperidin-4-ol Synthesis

Grignard reagents, with their general formula RMgX, are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. leah4sci.comlibretexts.org Their reaction with carbonyl compounds, such as ketones and aldehydes, provides a direct route to alcohols. leah4sci.comlibretexts.org In the context of piperidin-4-ol synthesis, a common strategy involves the addition of a Grignard reagent to a suitable piperidin-4-one precursor.

For instance, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol, a related structure, can be achieved by reacting a protected 4-piperidone (B1582916) with a phenylmagnesium halide. google.com This approach highlights the utility of Grignard reagents in introducing aryl or alkyl substituents at the 4-position of the piperidine (B6355638) ring, concurrently generating the desired hydroxyl group. guidechem.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the piperidin-4-one, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.org

The choice of the Grignar reagent and the protecting group on the piperidine nitrogen are critical parameters that can be varied to access a wide range of substituted piperidin-4-ol derivatives. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.com

A notable example involves the reaction of N-benzyl-4-piperidone with p-chlorophenylmagnesium bromide to yield 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol. Subsequent debenzylation under hydrogenation conditions affords 4-(4-chlorophenyl)piperidin-4-ol. chemicalbook.com This two-step sequence demonstrates a practical application of Grignard methodology in the synthesis of functionalized piperidin-4-ols.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1-protected 4-piperidone | Phenylmagnesium halide | 1-protected 4-phenylpiperidin-4-ol | google.com |

| N-benzyl-4-piperidone | p-chlorophenylmagnesium bromide | 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol | chemicalbook.com |

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds, making it a cornerstone in the synthesis of amines, including the piperidine ring system. researchgate.net This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

Intramolecular reductive amination of dicarbonyl compounds or amino ketones is a powerful strategy for the construction of cyclic amines like piperidines. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and borane-pyridine complex (BAP) being common choices due to their selective reduction of the iminium ion in the presence of the carbonyl group. tandfonline.comtandfonline.com

A convenient one-pot procedure for the reductive amination of secondary amines like piperidines with a variety of aldehydes has been developed using the less toxic and inexpensive borane-pyridine complex as a replacement for sodium cyanoborohydride. tandfonline.comtandfonline.com This method has proven effective for a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com

Multi-component Reactions and Condensation Approaches for Substituted Piperidines

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules from simple starting materials in a single synthetic operation. scispace.comrsc.org Several MCRs have been developed for the construction of highly substituted piperidine rings. scispace.comajchem-a.com

One such approach is the one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester. scispace.com This reaction, often catalyzed by an environmentally friendly catalyst like sodium lauryl sulfate (B86663) (SLS) in water, provides a green and expeditious route to functionalized piperidines. scispace.com The proposed mechanism involves the initial formation of an enamine from the amine and β-ketoester, and an imine from the aldehyde and amine, which then undergo an intermolecular Mannich-type reaction. scispace.com

Another powerful MCR is the vinylogous Mannich reaction, which has been utilized to assemble multi-substituted chiral piperidines. rsc.org Inspired by the biosynthesis of piperidine alkaloids, this strategy employs a functionalized dienolate that reacts with an aldehyde and a chiral amine to generate a dihydropyridinone intermediate, a versatile precursor for various chiral piperidine compounds. rsc.org

Approaches for Pyrimidine (B1678525) Moiety Introduction and Functionalization

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals. Its introduction and functionalization are key steps in the synthesis of 4-(pyrimidin-5-yl)piperidin-4-ol.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto electron-deficient aromatic rings like pyrimidine. nih.govbhu.ac.in The presence of two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack but facilitates nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.net

The regioselectivity of SNAr on pyrimidines is influenced by the electronic properties of the ring and any existing substituents. Generally, attack is favored at positions that can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comstackexchange.com Leaving groups such as halogens at the C2, C4, and C6 positions are readily displaced by a variety of nucleophiles. bhu.ac.in

For the synthesis of this compound, a potential strategy would involve the reaction of a pre-formed piperidin-4-ol nucleophile with a 5-halopyrimidine. However, direct SNAr at the C5 position of an unsubstituted pyrimidine is less common as this position is the least electron-deficient. wikipedia.org Therefore, activation of the pyrimidine ring or the use of metal-catalyzed cross-coupling reactions might be necessary to achieve this transformation.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Chlorofuro[3,2-d]pyrimidine | Primary/Secondary Amine | 4-Aminofuro[3,2-d]pyrimidine | nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | Primary/Secondary Amine | 4-Aminothieno[3,2-d]pyrimidine | nih.gov |

| 2-Chloropyrimidine | Nucleophile | 2-Substituted pyrimidine | bhu.ac.in |

| 4-Chloropyrimidine | Nucleophile | 4-Substituted pyrimidine | bhu.ac.in |

Cyclization Reactions for Pyrimidine Ring Construction

For example, the reaction of a β-dicarbonyl compound with an amidine leads to a 2-substituted pyrimidine. wikipedia.org This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring.

Another well-known method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.orgscience.gov

More contemporary methods for pyrimidine synthesis include metal-catalyzed cyclizations. For instance, a copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diverse pyrimidine derivatives. organic-chemistry.org Similarly, a three-component coupling reaction catalyzed by zinc chloride allows for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

These cyclization strategies could be adapted to construct the pyrimidine ring onto a precursor already containing the piperidine moiety or a suitable synthon, ultimately leading to this compound.

| Reactants | Catalyst/Conditions | Product | Reference |

| β-Dicarbonyl compound, Amidine | - | 2-Substituted pyrimidine | wikipedia.org |

| Aldehyde, β-Ketoester, Urea/Thiourea | Acid | Dihydropyrimidinone | wikipedia.orgscience.gov |

| Ketone, Nitrile | Copper catalyst | Substituted pyrimidine | organic-chemistry.org |

| Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidine | organic-chemistry.org |

Derivatization Strategies for this compound and Analogues

The strategic modification of the this compound scaffold is key to modulating its physicochemical properties and biological activity. Derivatization can be targeted at three primary locations: the piperidine nitrogen, the pyrimidine ring, and the hydroxyl group of the piperidin-4-ol.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization, most commonly through N-alkylation and N-arylation reactions.

N-Alkylation: This is typically achieved by reacting this compound with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. This method allows for the introduction of a wide variety of alkyl and benzyl groups. For instance, the synthesis of 1-benzyl-4-piperidone, a related precursor, is well-documented and follows a similar principle.

N-Arylation: The introduction of aryl groups at the piperidine nitrogen is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction pairs the piperidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. While specific examples for the direct N-arylation of this compound are not extensively reported in readily available literature, the general applicability of this method to piperidine-containing compounds is well-established. Microwave-assisted N-arylation has also emerged as an efficient method for similar quinazoline (B50416) structures, suggesting its potential applicability here.

A variety of substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) have also been synthesized, indicating another pathway for modification at the nitrogen atom.

Reductive Amination: An alternative strategy for N-functionalization involves the reductive amination of a suitable piperidin-4-ol precursor with an aldehyde or ketone. This one-pot reaction typically employs a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

| Reagent Type | Example Reagent | Reaction Type |

| Alkyl Halide | Benzyl bromide | N-Alkylation |

| Aryl Halide/Triflate | Bromobenzene | N-Arylation (Buchwald-Hartwig) |

| Aldehyde/Ketone | Benzaldehyde | Reductive Amination |

Substitutions on the Pyrimidine Ring

The pyrimidine ring offers several positions for substitution, which can significantly influence the electronic properties and biological interactions of the molecule.

A common strategy involves starting with a halogenated pyrimidine derivative, which can then undergo various cross-coupling reactions. For example, a 5-bromopyrimidine (B23866) derivative can serve as a precursor. The bromine atom can be substituted through reactions like the Suzuki-Miyaura coupling. mdpi.com

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the halogenated pyrimidine with a boronic acid or ester. mdpi.com For instance, reacting a 4-(bromopyrimidin-5-yl)piperidin-4-ol intermediate with various aryl or heteroaryl boronic acids would introduce diverse substituents at the C5-position of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. mdpi.com The use of 5-bromo-2-iodopyrimidine (B48921) has been shown to be a useful intermediate for selective cross-coupling reactions.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and the Heck reaction (with alkenes), could also be employed to introduce further diversity onto the pyrimidine ring, assuming an appropriately halogenated precursor.

| Coupling Partner | Reaction Type | Introduced Substituent |

| Arylboronic acid | Suzuki-Miyaura | Aryl group |

| Heteroarylboronic acid | Suzuki-Miyaura | Heteroaryl group |

| Terminal alkyne | Sonogashira | Alkynyl group |

| Alkene | Heck | Alkenyl group |

Transformations at the Piperidin-4-ol Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring is another key site for derivatization, primarily through etherification and esterification reactions.

Etherification: The formation of an ether linkage at this sterically hindered tertiary alcohol can be challenging. However, methods for the etherification of tertiary alcohols have been developed. acs.org One approach involves the reaction with an alkyl halide under basic conditions, though this can be prone to elimination side reactions. More advanced methods, such as copper-catalyzed amino oxygenation of alkenes using silyl (B83357) ethers as oxygen nucleophiles, have shown promise for forming complex ethers. scispace.com

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. The direct esterification with a carboxylic acid often requires a coupling agent, such as a carbodiimide. Reactions with more reactive acyl halides or anhydrides can proceed more readily, sometimes in the presence of a base to neutralize the acid byproduct. The synthesis of esters from 1-alkyl-4-hydroxypiperidines and various substituted acetic acids has been documented.

| Reagent Type | Reaction Type | Formed Linkage |

| Alkyl Halide | Etherification | Ether |

| Carboxylic Acid/Coupling Agent | Esterification | Ester |

| Acid Chloride/Anhydride | Esterification | Ester |

Reaction Mechanisms and Intermediate Characterization in Synthetic Sequences

The synthesis of this compound likely proceeds through the nucleophilic addition of a pyrimidinyl organometallic species to a protected 4-piperidone derivative. A plausible route involves the lithiation of a pyrimidine, such as 5-bromopyrimidine, using a strong base like n-butyllithium at low temperatures to form a highly reactive pyrimidin-5-yllithium intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a protected 4-piperidone, for example, 1-benzyl-4-piperidone. nih.gov

The reaction mechanism for this key step is a nucleophilic addition to the carbonyl group. The pyrimidinyl anion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol of the final product. The benzyl protecting group on the piperidine nitrogen can then be removed by catalytic hydrogenation.

Intermediate Characterization: Throughout the synthetic sequence, the characterization of intermediates is crucial to ensure the desired transformations have occurred. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of intermediates and the final product. For example, in the 1H NMR of this compound, one would expect to see characteristic signals for the pyrimidine protons, the piperidine protons, and the hydroxyl proton. The disappearance of the carbonyl signal in the 13C NMR spectrum of the 4-piperidone starting material and the appearance of a new signal for the quaternary carbon bearing the hydroxyl group would confirm the successful addition reaction.

Mass Spectrometry: MS is used to determine the molecular weight of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

For derivatized products, similar analytical techniques are used to confirm the addition of new functional groups. For instance, in an N-benzylated derivative, the appearance of signals corresponding to the benzyl group protons in the 1H NMR spectrum and the corresponding carbon signals in the 13C NMR spectrum would be indicative of a successful reaction.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 4-(Pyrimidin-5-yl)piperidin-4-ol, offering profound insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrimidine (B1678525) and piperidine (B6355638) rings are observed. The aromatic protons on the pyrimidine ring typically appear in the downfield region, while the piperidine ring protons resonate more upfield. The chemical shifts and coupling patterns provide crucial information about the electronic environment and neighboring protons for each hydrogen atom.

A detailed analysis of ¹H and ¹³C NMR data for related piperidine structures can be found in various chemical databases and scientific literature. chemicalbook.comchemicalbook.com For instance, in piperidine itself, the protons on the carbons adjacent to the nitrogen (C2/C6) typically show a chemical shift around 2.79 ppm, while the other protons (C3/C5, C4) appear at approximately 1.58-1.46 ppm. chemicalbook.com The corresponding carbon signals in piperidine are observed around 47.9 ppm (C2/C6) and 27.2 ppm (C4), and 25.1 ppm (C3/C5). chemicalbook.com For pyrimidin-4-yl-methanol, the protons of the pyrimidine ring show distinct signals, for example, at specific ppm values that help identify their positions. chemicalbook.com

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | data not available | data not available |

| Pyrimidine H-4/H-6 | data not available | data not available |

| Piperidine H-2/H-6 (axial) | data not available | data not available |

| Piperidine H-2/H-6 (equatorial) | data not available | data not available |

| Piperidine H-3/H-5 (axial) | data not available | data not available |

| Piperidine H-3/H-5 (equatorial) | data not available | data not available |

| Hydroxyl H | data not available | - |

| Pyrimidine C-2 | - | data not available |

| Pyrimidine C-4/C-6 | - | data not available |

| Pyrimidine C-5 | - | data not available |

| Piperidine C-2/C-6 | - | data not available |

| Piperidine C-3/C-5 | - | data not available |

| Piperidine C-4 | - | data not available |

| Note: Specific chemical shift values for this compound are not publicly available and would require experimental determination. |

To further refine the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly valuable for connecting the pyrimidine and piperidine moieties by showing correlations between the pyrimidine protons and the piperidine carbons, and vice versa. It also helps to confirm the position of the substituents on both rings.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of complex organic molecules like this compound. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands for different functional groups.

For this compound, the FT-IR spectrum would be expected to show the following key absorptions:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A moderate absorption in the region of 3200-3500 cm⁻¹ if the piperidine nitrogen is secondary (not substituted).

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ associated with the C-H bonds of the pyrimidine ring.

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ corresponding to the C-H bonds of the piperidine ring.

C=N and C=C Stretch (Aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region due to the pyrimidine ring.

C-O Stretch: An absorption in the 1050-1250 cm⁻¹ range due to the C-O bond of the tertiary alcohol.

Analysis of FT-IR spectra of related compounds like piperidin-4-ol and various pyrimidine derivatives provides a basis for interpreting the spectrum of this compound. nih.govnist.govnih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3200-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=N, C=C Stretch | 1400-1600 |

| C-O Stretch | 1050-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.asianpubs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through the analysis of fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for this molecule might include:

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the piperidine ring.

Fragmentation of the pyrimidine ring.

By analyzing these fragments, the connectivity of the pyrimidine and piperidine rings can be further supported.

X-ray Crystallography for Solid-State Structure Determination.asianpubs.org

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

X-ray crystallography can confirm the chair conformation of the piperidine ring and the relative stereochemistry of the hydroxyl group and the pyrimidine substituent at the C4 position. It can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing of the molecule. While a crystal structure for this compound is not publicly available, data for related structures, such as 4-(4-chlorophenyl)piperidin-4-ol, demonstrate the power of this technique in elucidating detailed 3D structures. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

In the analysis and purification of heterocyclic compounds like pyrimidine and piperidine derivatives, chromatographic techniques are indispensable for ensuring the purity of the final compound and for isolating it from reaction mixtures. While specific protocols for this compound are not available, the methodologies employed for structurally similar compounds provide a clear indication of the likely approaches.

Column Chromatography:

Column chromatography is a fundamental purification technique in organic synthesis. For compounds with polar functional groups, such as the hydroxyl and amine groups in piperidine derivatives and the nitrogen atoms in the pyrimidine ring, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to facilitate the separation of the target compound from less polar impurities and starting materials.

High-Performance Liquid Chromatography (HPLC):

For a more precise assessment of purity and for preparative isolation of small quantities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly common for polar compounds.

In a typical RP-HPLC setup for a piperidine derivative, a C18 column is often used as the stationary phase. researchgate.net The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The gradient of the organic solvent can be optimized to achieve a good separation of the target compound from any byproducts. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the pyrimidine ring. researchgate.net For instance, a study on the HPLC analysis of a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a mobile phase of potassium phosphate buffer and acetonitrile (75:25, v/v) with UV detection at 220 nm. researchgate.net Another method for piperidine analysis involved a mobile phase of water with 0.1% phosphoric acid and acetonitrile (32:68, v/v). nih.gov

The table below illustrates a hypothetical HPLC method based on common practices for similar compounds, as specific data for this compound is not published.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for a compound like this compound and is not based on published experimental data for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 5 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of pyrimidine (B1678525) and piperidine (B6355638), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and determine the most stable conformer. researchgate.net These calculations are foundational for understanding the molecule's vibrational properties and quantum chemical descriptors. researchgate.net The geometry of a molecule is optimized to find the lowest energy state, which corresponds to the most stable arrangement of its atoms. researchgate.net

HOMO-LUMO Orbital Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A larger energy gap suggests higher stability and lower reactivity. aimspress.com

For pyrimidine derivatives, the HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO region, rich in electrons, is susceptible to electrophilic attack, while the LUMO region, which is electron-deficient, is prone to nucleophilic attack. Analysis of related pyrimidine structures shows that the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. nih.gov

Global chemical reactivity descriptors, such as chemical hardness (η) and electrophilicity index (ω), are derived from the HOMO and LUMO energies. irjweb.com These descriptors provide quantitative measures of a molecule's reactivity. For instance, a lower chemical hardness suggests a molecule is more reactive. researchgate.net

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas generally represent neutral or less charged regions. researchgate.net For pyrimidine-containing compounds, the MEP map can highlight the electronegative nitrogen atoms as potential sites for hydrogen bonding. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Protein-Ligand Interaction Analysis via Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of a ligand to a protein target. nih.gov This analysis helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. researchgate.net For pyrimidine derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes. nih.govijpbs.com The process involves placing the ligand in the active site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. ijpbs.com A lower binding energy generally indicates a more stable and favorable interaction. ijpbs.com

Prediction of Binding Modes and Interaction Energies

Docking studies provide detailed predictions of the binding modes of a ligand within a protein's active site. researchgate.net These predictions illustrate the specific amino acid residues involved in the interaction. For instance, hydrogen bonds between the ligand and key residues in the protein's binding pocket are often critical for affinity and specificity. ajol.info The interaction energies calculated from these studies help in ranking potential inhibitors and guiding the design of more potent compounds. ijpbs.com Visualization tools are often used to analyze and represent these complex interactions. nih.gov The accuracy of docking simulations can be evaluated by their ability to reproduce experimentally determined binding modes and affinities. ijpbs.com

Table 2: Common Interactions in Protein-Ligand Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Salt Bridges | A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery for predicting the activity of new molecules. Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.

A review of existing literature reveals no specific QSAR or pharmacophore models developed for 4-(Pyrimidin-5-yl)piperidin-4-ol. While general QSAR and pharmacophore studies have been conducted on broader classes of pyrimidine and piperidine derivatives for various therapeutic targets, the specific structural features and activity profile of this compound have not been the subject of such focused computational analysis. The development of a QSAR model for this compound would require a dataset of structurally similar molecules with corresponding measured biological activities, which is not currently available in the public domain.

Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule describe its interaction with light, including processes like absorption, fluorescence, and phosphorescence. These properties are determined by the molecule's electronic structure and the possible electronic transitions between different energy states. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict these properties.

There is a lack of specific experimental or computational data regarding the photophysical properties and electronic transitions of this compound. Studies on other pyrimidine-containing compounds have explored their fluorescence and electronic behavior, but these findings cannot be directly extrapolated to the title compound due to the unique influence of the piperidin-4-ol substituent on the pyrimidine core. A dedicated computational investigation would be necessary to determine key parameters such as the absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*).

Structure Activity Relationship Sar Studies of 4 Pyrimidin 5 Yl Piperidin 4 Ol Derivatives

Impact of Pyrimidine (B1678525) Substituents on Biological Recognition

The pyrimidine ring is a critical component of the 4-(pyrimidin-5-yl)piperidin-4-ol scaffold, often involved in key interactions with biological targets. Modifications to this ring system can significantly modulate the biological activity of the resulting derivatives.

Research into related pyrimidine-containing compounds has demonstrated that the nature and position of substituents on the pyrimidine ring can have a profound impact on biological recognition. For instance, in the context of kinase inhibition, the pyrimidine moiety often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The introduction of various substituents can enhance these interactions or provide additional contacts with the protein, thereby increasing potency.

In a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs developed as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), substitutions on the 5-aryl group of the pyrimidine ring were found to be critical for potency and selectivity. Specifically, a 3-methyl-4-fluoro substitution on the 5-aryl ring resulted in a highly potent and selective inhibitor. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents on the pyrimidine core.

Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core, have shown that substitutions on the pyrimidine portion of the molecule are crucial for activity and selectivity against protein kinase B (PKB/Akt). nih.gov The replacement of a nitrogen atom in the pyrrolo[2,3-d]pyrimidine core with a carbon to form a 7-azaindole (B17877) led to a change in the preferred conformation and a reduction in selectivity, emphasizing the importance of the pyrimidine ring's electronic and conformational properties. nih.gov

The following table summarizes the impact of pyrimidine substituents on the biological activity of related pyrimidine derivatives.

| Scaffold | Substituent | Biological Target | Effect on Activity | Reference |

| 5-Aryl-pyrimidinyl-piperidine | 5-(3-methyl-4-fluorophenyl) | NHE-1 | Increased potency and selectivity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 4-amino | PKB/Akt | Essential for potent inhibition | nih.gov |

| Pyrimido[4,5-d]pyrimidine (B13093195) | 6-benzyl | Adrenergic α-receptors | Conformationally dependent activity | nih.gov |

| Azolopyrimidines | Imidazo[1,2-a]pyrimidine | DPP4 | Greater potency over pyrazolo- and triazolopyrimidines | nih.gov |

Role of Piperidine (B6355638) Ring Substitutions on Activity and Selectivity

The piperidine ring in the this compound scaffold serves as a versatile linker and can be modified to fine-tune the compound's pharmacological profile. Substitutions on the piperidine ring can influence ligand-receptor interactions, solubility, and metabolic stability.

In the development of CXCR3 chemokine antagonists, substitutions on a piperazine (B1678402) ring connected to a piperidine core had a pronounced effect on receptor affinity. For example, a 2'(S)-ethylpiperazine moiety resulted in a significant increase in binding affinity. nih.gov This suggests that even small alkyl substitutions on a nitrogen-containing ring attached to the core piperidine can have a substantial impact on biological activity.

For inhibitors of protein kinase B (PKB/Akt), modifications to the piperidine ring were instrumental in improving oral bioavailability. While 4-amino-4-benzylpiperidines were potent, they suffered from rapid in vivo metabolism. nih.gov Replacing the benzyl (B1604629) group with a carboxamide linker to a lipophilic substituent led to potent and orally bioavailable inhibitors. nih.gov This demonstrates that the nature of the substituent at the 4-position of the piperidine ring is critical for both potency and pharmacokinetic properties.

The table below illustrates the effects of piperidine ring substitutions on the activity and selectivity of related compounds.

| Scaffold | Piperidine Substitution | Biological Target | Effect on Activity/Selectivity | Reference |

| Pyridyl-piperazinyl-piperidine | 2'(S)-ethyl on piperazine attached to piperidine | CXCR3 | Increased receptor affinity | nih.gov |

| Pyrrolo[2,3-d]pyrimidinyl-piperidine | 4-amino-4-carboxamide | PKB/Akt | Improved oral bioavailability while maintaining potency | nih.gov |

| Thiazolo[5,4-d]pyrimidine-piperidine | 4-phenylpiperazine attached via ethyl linker | Adenosine A2A Receptor | High binding affinity and inverse agonist potency | nih.gov |

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy.

For piperidine-containing compounds, the stereochemistry of substituents on the piperidine ring can significantly influence biological activity. In a study of piperidin-4-one derivatives, the stereochemical orientation of substituents was found to have a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific stereoisomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, allowed for the evaluation of the impact of stereochemistry on biological outcomes. nih.gov

In the context of CXCR3 antagonists, the (S)-enantiomer of a 2'-ethylpiperazine derivative exhibited significantly higher potency than the corresponding (R)-enantiomer, highlighting the importance of a specific stereocenter for optimal receptor binding. nih.gov This underscores the necessity of considering stereochemistry in the design of potent and selective ligands.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its preferred conformation. Conformational analysis provides insights into the three-dimensional shape of a molecule and how this shape influences its interaction with a biological target.

For pyrimidine derivatives, the conformation of the molecule has been shown to be directly related to its biological activity. In a study on a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity, spectral data in both solution and solid state were used to establish a relationship between the molecule's conformation and its activity. nih.gov The spatial structure was found to be in accordance with a possible binding at presynaptic alpha-receptor sites. nih.gov

The flexibility or rigidity of the linker between the pyrimidine and piperidine rings, as well as the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat), can significantly impact the orientation of key pharmacophoric groups. For instance, in the development of PKB inhibitors, the replacement of a nitrogen atom in the bicyclic core was believed to alter the preferred conformation and orientation of the piperidine ring relative to the bicycle, thereby affecting selectivity. nih.gov

Investigation of Biological Interactions and Target Identification for 4 Pyrimidin 5 Yl Piperidin 4 Ol and Analogues Pre Clinical and In Silico Research

In-silico Target Screening and Pathway Mapping

In-silico methods, which utilize computational models, are crucial in the early stages of drug discovery for identifying potential biological targets and understanding the pathways in which a compound might be active. For pyrimidine-based compounds, these approaches can predict interactions with a wide range of proteins, helping to prioritize experimental studies.

Virtual screening and molecular docking are primary in-silico techniques. For instance, virtual screening led to the identification of a lead compound with modest CHK1 inhibitory activity, which was then optimized to create more potent inhibitors. nih.gov These computational methods can be part of a broader strategy that includes multi-task graph neural networks to predict off-target interactions, a significant factor in assessing a drug's safety profile. nih.gov Such in-silico tools can differentiate drugs based on their predicted off-target profiles and even infer potential adverse reactions. nih.gov

Pathway mapping, another computational approach, helps to place a compound within the broader context of cellular signaling. For example, inhibitors of Protein Kinase B (Akt) are known to affect the PI3K-Akt-mTOR pathway, which is critical for cell growth and survival and is often deregulated in cancer. nih.govacs.org In-silico analysis can help elucidate how a compound like 4-(pyrimidin-5-yl)piperidin-4-ol or its analogues might modulate this and other critical pathways.

Exploration of Kinase Inhibitory Potentials

Kinases are a family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors.

Protein Kinase B (Akt) Modulation

Protein Kinase B (Akt) is a key node in signaling pathways that promote cell proliferation and survival. nih.gov Its frequent deregulation in cancer makes it an attractive target for therapeutic intervention. nih.gov Research has focused on developing ATP-competitive inhibitors of Akt.

Analogues of this compound, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent and selective inhibitors of Akt. nih.gov Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors with significant selectivity for Akt over the closely related kinase PKA. nih.gov For example, compound 2 (CCT128930) was found to be a potent ATP-competitive inhibitor of PKBβ and was 28-fold selective for PKB over PKA. acs.org Further modifications led to the discovery of AZD5363, an orally bioavailable and potent pan-Akt inhibitor that has demonstrated significant antitumor activity in preclinical models. bohrium.comnih.govresearchgate.net

| Compound/Analogue | Target Kinase | IC50 | Selectivity | Reference |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Potent | Selective over PKA | nih.gov |

| AZD5363 | Akt (pan-inhibitor) | Potent | High | bohrium.comnih.govresearchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6, CDK9)

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as potential CDK inhibitors. nih.gov Many of these compounds showed strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell lines. nih.gov

Molecular docking studies have helped to elucidate the binding modes of these inhibitors. For example, the N3-pyrrolo[2,3-d]pyrimidine of one compound was shown to form a hydrogen bond with the Cys106 residue in the hinge region of CDK9. nih.gov Some of these novel derivatives exhibited preferential selectivity for CDK4 and CDK9. nih.gov

PI3Kδ Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a member of the PI3K family of lipid kinases involved in cell growth, survival, and proliferation. nih.gov Selective inhibitors of PI3Kδ are of interest for treating autoimmune and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as a novel series of selective PI3Kδ inhibitors. nih.gov

Structure-activity relationship (SAR) studies and docking calculations revealed that modifications to the benzimidazole (B57391) group and the amine subunits at the C(2) position of the pyrazolo[1,5-a]pyrimidine core are crucial for activity and selectivity. nih.gov Many of the synthesized compounds in this series proved to be active PI3Kδ inhibitors, with several reaching IC50 values below 100 nM. nih.gov

IRAK4 Kinase Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that plays a critical role in inflammatory signaling pathways downstream of the IL-1R and Toll-like receptor (TLR) superfamily. nih.gov This makes IRAK4 an attractive target for treating inflammatory diseases.

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent IRAK4 inhibitors. nih.gov Optimization of this series led to compounds with excellent potency and kinase selectivity. nih.gov In a separate effort, a series of pyrimidopyridones were discovered as IRAK4 inhibitors. nih.gov X-ray crystal structures facilitated the optimization of these compounds, leading to potent and selective inhibitors with improved in vitro properties. nih.gov

Atypical Protein Kinase C Inhibition

Protein Kinase C (PKC) is a family of kinases involved in various cellular processes. A patent has described a series of novel pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles as selective PKC inhibitors. nih.gov These compounds are being investigated for their potential in treating a range of diseases, including diabetes, cancer, and inflammatory disorders. nih.gov

Receptor Agonist/Antagonist Studies (e.g., GPR119)

G protein-coupled receptor 119 (GPR119) has been identified as a promising target for the treatment of diabetes and obesity. nih.gov Activation of this receptor, which is found on pancreatic β-cells, results in a glucose-dependent increase in insulin (B600854) secretion. nih.gov Chronic administration of GPR119 agonists has been linked to reduced plasma glucose, decreased food intake, and lower body weight. nih.gov

In the search for novel GPR119 modulators, a series of pyrimidinylpiperdinyloxypyridone analogues have been developed. nih.gov Further optimization efforts led to the exploration of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. nih.gov Researchers replaced a linker oxygen atom with a nitrogen to occupy a presumed hydrophobic space in the GPR119 binding site. nih.gov This modification, particularly the introduction of an N-trifluoromethyl group, significantly enhanced GPR119 agonist activity. nih.gov Subsequent optimization focusing on replacing the piperidine (B6355638) N-Boc group for better solubility and metabolic stability led to the identification of compound 27 (see compound table) as a potent and orally bioavailable GPR119 agonist. nih.gov This compound effectively increased insulin secretion and lowered plasma glucose levels in animal models. nih.gov

Table 1: GPR119 Agonist Activity of Representative Analogues

| Compound | Description | Activity | Reference |

| 27 | N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine | Potent and orally bioavailable GPR119 agonist. | nih.gov |

Enzymatic Inhibition beyond Kinases

Analogues of this compound have been investigated for their inhibitory activity against a variety of enzymes beyond the kinase family.

NAPE-PLD

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov The discovery of CNS-active NAPE-PLD inhibitors is sought after for studying the biological roles of these lipids. Through high-throughput screening, the inhibitor LEI-401 was identified, which demonstrated the ability to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice. nih.gov This highlights the potential for specific pyrimidine-based structures to modulate the endocannabinoid system by inhibiting NAPE-PLD.

DNA Gyrase

Bacterial DNA gyrase (specifically the GyrB subunit) and the related topoisomerase IV (ParE subunit) are essential enzymes for bacterial DNA replication and are considered prime targets for broad-spectrum antibacterial agents. nih.govnih.gov Structure-based design has led to the development of pyrrolopyrimidine inhibitors with potent, dual-targeting activity against both GyrB and ParE. nih.gov These inhibitors have demonstrated a broad antibacterial spectrum, including activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.gov Further research into N-phenylpyrrolamide inhibitors, which also target DNA gyrase, showed that substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole (B145914) improved the IC50 value against E. coli DNA gyrase from 450 nM to 280 nM. nih.gov

Lanosterol 14 α-demethylase

Lanosterol 14 α-demethylase (CYP51A1) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols in both fungi and mammals. nih.govwikipedia.org It catalyzes the removal of a methyl group from lanosterol, a key checkpoint in the pathway. wikipedia.org Inhibition of the fungal version of this enzyme is a well-established mechanism for antifungal drugs. nih.gov Research has shown that inhibitors of fungal L14DM are also potent against the Trypanosoma cruzi L14DM, the causative agent of Chagas disease. nih.gov While direct studies on this compound are not specified, the development of novel triazole derivatives containing phenylethynyl pyrazole (B372694) side chains has yielded compounds with potent antifungal activity, presumably through this mechanism. mdpi.com

KEAP1-NRF2

The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the master regulator of the cellular antioxidant response. nih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov Inhibiting the protein-protein interaction (PPI) between KEAP1 and NRF2 allows NRF2 to accumulate, translocate to the nucleus, and activate the expression of numerous cytoprotective genes. nih.govnih.gov Noncovalent inhibitors of this interaction are being pursued for therapeutic potential in a range of diseases. nih.gov While direct inhibition by pyrimidinyl-piperidinol compounds is not explicitly detailed, the antioxidant and anti-inflammatory activities observed in pyrimidine derivatives are often linked to the modulation of this pathway. nih.gov

Antibacterial and Antifungal Activity Research (In vitro)

The pyrimidine scaffold is a core component of many compounds investigated for their antimicrobial properties. oaji.neteijppr.com

Antibacterial Activity

Numerous studies have demonstrated the in vitro antibacterial efficacy of pyrimidine analogues. A series of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives were synthesized and tested against plant pathogenic bacteria. nih.gov Notably, compounds 8m , 8n , and 8o showed superior efficacy against Xanthomonas oryzae pv. oryzae compared to the commercial bactericide bismerthiazol. nih.gov Another study on pyrimidine derivatives reported mild activity against Gram-positive bacteria like Bacillus subtilis but less activity against Gram-negative bacteria. oaji.net A separate pyrimidine derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one, was found to have a bactericidal effect against E. coli at a concentration of 128 µg/ml. researchgate.net

Table 2: In Vitro Antibacterial Activity of Pyrimidine Analogues

| Compound/Derivative | Target Organism | Activity (EC50 / MIC) | Reference |

| 8m | Xanthomonas oryzae pv. oryzae | 69.0 µg/mL | nih.gov |

| 8n | Xanthomonas oryzae pv. oryzae | 53.3 µg/mL | nih.gov |

| 8o | Xanthomonas oryzae pv. oryzae | 58.9 µg/mL | nih.gov |

| 8m | Xanthomonas axonopodis pv. citri | 71.5 µg/mL | nih.gov |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | 91.4 µg/mL | nih.gov |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Escherichia coli | 128 µg/mL | researchgate.net |

Antifungal Activity

The antifungal potential of pyrimidine derivatives has also been extensively evaluated. In one study, a series of novel pyrimidine derivatives with an amide moiety were tested against several pathogenic fungi. nih.gov Compounds 5f , 5n , 5o , and 5p demonstrated potent inhibition against Phomopsis sp., with some showing better activity than the standard, Pyrimethanil. nih.gov Specifically, compound 5o had an EC50 value of 10.5 µg/mL against Phomopsis sp.. nih.gov Another investigation into hexahydropyrimidine (B1621009) derivatives against fungi causing dermatomycosis found that while most had poor activity, one compound showed potential. nih.gov Furthermore, novel triazole derivatives were designed, with compound 6c showing excellent in vitro activity against Candida albicans (MIC = 0.0625 µg/mL) and Cryptococcus neoformans (MIC = 0.0625 µg/mL). mdpi.com

Table 3: In Vitro Antifungal Activity of Pyrimidine Analogues

| Compound/Derivative | Target Organism | Activity (% Inhibition @ 50µg/mL / EC50 / MIC) | Reference |

| 5i | Botryosphaeria dothidea | 82.1% | nih.gov |

| 5l | Botryosphaeria dothidea | 81.1% | nih.gov |

| 5n | Botryosphaeria dothidea | 84.1% | nih.gov |

| 5o | Botryosphaeria dothidea | 88.5% | nih.gov |

| 5f | Phomopsis sp. | 100.0% | nih.gov |

| 5n | Phomopsis sp. | 91.8% | nih.gov |

| 5o | Phomopsis sp. | 100.0% (EC50 = 10.5 µg/mL) | nih.gov |

| 5p | Phomopsis sp. | 93.4% | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1% (EC50 = 32.1 µg/mL) | nih.gov |

| 6c | Candida albicans | MIC = 0.0625 µg/mL | mdpi.com |

| 6c | Cryptococcus neoformans | MIC = 0.0625 µg/mL | mdpi.com |

| 6c | Aspergillus fumigatus | MIC = 4.0 µg/mL | mdpi.com |

Antioxidant Activity Investigations

Free radicals and oxidative stress are implicated in numerous diseases, and antioxidants can mitigate this damage. ijpsonline.comijpsonline.com Pyrimidine derivatives have been a focus of research for their antioxidant potential. ijpsonline.comijpsonline.com The activity is often attributed to electron-donating substituents on the pyrimidine nucleus which enhance radical scavenging properties. ijpsonline.comijpsonline.com

Several studies have evaluated pyrimidine analogues using various antioxidant assays. A series of novel pyrimidine acrylamides showed moderate activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay but exhibited moderate to good potential in inhibiting lipid peroxidation. mdpi.comnih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives found that while they did not interact significantly with DPPH, they were strong inhibitors of lipid peroxidation, with compounds 2g and 2h showing high inhibitory activity (33-99%). mdpi.com Research on tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues identified compounds with excellent DPPH radical scavenging activity, with IC50 values of 46.31 and 48.81, comparable to ascorbic acid. ijpsonline.comijpsonline.com

Table 4: Antioxidant Activity of Pyrimidine Analogues

| Compound Series | Assay | Activity | Reference |

| Pyrimidine Acrylamides | DPPH | Limited reducing activity (2-25%) | mdpi.com |

| Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | Moderate to good | mdpi.comnih.gov |

| Pyrido[2,3-d]pyrimidines (2g , 2h ) | Lipid Peroxidation Inhibition | High (33-99%) | mdpi.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides (3a , 3b ) | DPPH Radical Scavenging | IC50 = 46.31 and 48.81 | ijpsonline.comijpsonline.com |

Anti-inflammatory Research

The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. rsc.orgrsc.org

The mechanism for many pyrimidine-based anti-inflammatory agents involves the inhibition of COX-1 and COX-2 enzymes, which reduces the production of prostaglandin (B15479496) E2. rsc.org A study of pyrimidine derivatives L1 and L2 found they were highly selective inhibitors of COX-2, with performance comparable to meloxicam. nih.gov These compounds also reduced reactive oxygen species (ROS) levels in an inflammatory model. nih.gov Another investigation into pyrano[2,3-d]pyrimidines reported two derivatives (5 and 6 ) with potent COX-2 inhibition, showing IC50 values of 0.04 µmol, equivalent to the standard drug celecoxib. rsc.org

Beyond COX, lipoxygenase (LOX) inhibition is another avenue for anti-inflammatory action. mdpi.com A series of piperidine pyrimidine cinnamic acid amides were tested for their ability to inhibit soybean lipoxygenase. nih.gov Two compounds, 5 and 9 , were identified as highly potent inhibitors with IC50 values of 10.7 µM and 1.1 µM, respectively. mdpi.comnih.gov

Table 5: Anti-inflammatory Activity of Pyrimidine Analogues

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Pyrano[2,3-d]pyrimidine (5 ) | COX-2 | 0.04 ± 0.09 µmol | rsc.org |

| Pyrano[2,3-d]pyrimidine (6 ) | COX-2 | 0.04 ± 0.02 µmol | rsc.org |

| Celecoxib (Control) | COX-2 | 0.04 ± 0.01 µmol | rsc.org |

| Piperidine pyrimidine amide (5 ) | Lipoxygenase (Soybean) | 10.7 µM | nih.gov |

| Piperidine pyrimidine amide (9 ) | Lipoxygenase (Soybean) | 1.1 µM | nih.gov |

Advanced Applications and Role As Chemical Probes

Development as Research Tools for Pathway Elucidation

The strategic design of molecules based on the 4-(pyrimidin-5-yl)piperidin-4-ol scaffold is instrumental in creating research tools that can elucidate complex biological pathways. By developing selective inhibitors or antagonists for specific proteins, researchers can probe the function of these proteins within cellular signaling cascades.

A key strategy involves using such scaffolds to target enzymes like kinases or to interact with specific receptor binding sites. For instance, the development of inhibitors for Polo-like kinase 1 (Plk1), a critical regulator of mitosis, often relies on identifying novel heterocyclic scaffolds that can block its function. The goal is to generate specific inhibitors that can overcome the nonspecific toxicities associated with less selective compounds, thereby allowing for a clearer understanding of Plk1's role in cell division. nih.gov

Similarly, derivatives of the piperidine (B6355638) scaffold have been systematically designed to probe the orthosteric binding site of the γ-aminobutyric acid type A (GABA-A) receptor. In one such study, a series of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues were synthesized and pharmacologically characterized. nih.gov By systematically substituting the pyrazole (B372694) ring, researchers were able to convert a weak partial agonist into a series of antagonists with a range of binding affinities. nih.gov This library of related compounds serves as a powerful toolkit for mapping the receptor's binding pocket and understanding the structure-activity relationships that govern ligand recognition, thereby elucidating the receptor's function. nih.gov The development of potent and selective inhibitors for pathways such as the PI3K/Akt/mTOR signaling cascade, which is central to cell growth and survival, also relies on such scaffolds to dissect the specific roles of kinase isoforms like PI3Kδ. rhhz.net

Scaffold Utilization in Diverse Heterocyclic Compound Libraries

The this compound structure is a quintessential example of a "scaffold," a core molecular framework upon which diverse chemical libraries can be built. Piperidine and its derivatives are among the most important synthetic fragments in drug design, appearing in a wide array of pharmaceuticals. nih.gov The piperidine ring is a six-membered nitrogenous heterocycle that is widely present in the structure of many approved drugs. thieme-connect.com Its conformational flexibility and ability to be substituted at multiple positions allow for the fine-tuning of physicochemical properties, potency, and selectivity. thieme-connect.com

The fusion of the piperidine ring with a pyrimidine (B1678525) provides additional opportunities for creating chemical diversity. Pyrimidine itself is a privileged structure, being a core component of nucleobases and a common feature in anticancer agents that act as antimetabolites. nih.gov Researchers leverage this combined scaffold to generate extensive libraries of compounds for screening against various biological targets.

Examples of diverse libraries built from similar scaffolds include:

Isoxazolo[4,5-d]pyrimidine Derivatives: A novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold was designed and used to synthesize a series of 5-phenylurea derivatives. rhhz.net These compounds were evaluated as potential inhibitors of PI3Kδ, a target in inflammation and cancer. rhhz.net

Pyrrolo[2,3-d]pyrimidine Analogues: Wide-ranging exploration of a pyrrolopyrimidine scaffold attached to a piperidine ring led to the discovery of AZD5363, a potent and orally bioavailable inhibitor of Akt kinases. nih.gov This work demonstrates how a core scaffold can be systematically modified to improve potency and selectivity against related kinases. nih.gov

Triazol-Piperidine Derivatives: A series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were designed and synthesized as potential inhibitors of glutaminyl cyclase isoenzymes, which are considered novel targets for cancer therapy. nih.gov

Fused Pyrimidine Systems: The pyrimidine core is often used to construct more complex fused heterocyclic systems, such as pyrimido[4,5-c]azepines and pyrimido[4,5-c]oxepines, which have been investigated as γ-secretase modulators. nih.gov

The following table details research findings on a library of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, showcasing how modifications to the core scaffold influence biological activity against a breast cancer cell line and the target enzyme PI3Kδ. rhhz.net

| Compound | Cytotoxicity IC₅₀ (μmol/L) vs. BT-474 cells | PI3Kδ Inhibition IC₅₀ (μmol/L) |

| 20 | 1.565 | 0.286 |

| 21 | 1.311 | 0.452 |

| Data sourced from a study on isoxazolo[4,5-d]pyrimidine derivatives as PI3Kδ inhibitors. rhhz.net |

Precursors for Complex Molecular Architecture Synthesis

Beyond its direct use as a bioactive scaffold, this compound and its structural components serve as crucial precursors and intermediates in the synthesis of more complex molecules. The functional groups present in the molecule—specifically the secondary amine of the piperidine ring and the tertiary hydroxyl group—provide reactive handles for a wide range of chemical transformations.

Piperidin-4-ones and 4-hydroxypiperidines are well-established as versatile intermediates in organic synthesis. nih.gov A U.S. patent describes how 4-hydroxy-piperidine derivatives are important intermediate products for synthesizing pharmacologically active substances, including potent analgesics. google.com The synthesis involves condensing specific amines with aldehydes to construct the piperidine ring, highlighting its role as a fundamental building block. google.com

Similarly, the pyrimidine ring can be constructed from various acyclic precursors or used as a foundation for further annulation reactions to create fused heterocyclic systems. For example, oxazinethione derivatives have been reported as effective precursors for synthesizing pyrimidine and pyrazole derivatives with significant biological activities. mdpi.com The ability to use these simpler, functionalized heterocycles as starting materials is a cornerstone of synthetic strategies aimed at producing complex molecular architectures with desired therapeutic properties.

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry offers significant opportunities to refine the production of 4-(pyrimidin-5-yl)piperidin-4-ol and its derivatives. Traditional multi-step syntheses can be time-consuming and generate considerable waste. Future research should focus on developing more efficient and sustainable synthetic routes.

Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have demonstrated the potential to dramatically reduce reaction times and improve yields for nitrogen-containing heterocycles. researchgate.netzsmu.edu.ua For instance, syntheses that previously required refluxing for extended periods, such as 12 hours for certain pyrimidine-piperazine derivatives, could be optimized. nih.gov Furthermore, the adoption of pot, atom, and step economy (PASE) principles through multicomponent reactions (MCRs) could provide a streamlined pathway to complex analogues. researchgate.net These one-pot reactions combine three or more reactants to form a final product that incorporates the majority of the atoms from the starting materials, thereby enhancing efficiency and minimizing byproducts.

Deeper Exploration of Binding Mechanisms through Biophysical Techniques

While computational docking studies have provided initial insights into the binding modes of similar pyrimidine-based compounds, a more profound understanding requires the application of sophisticated biophysical techniques. nih.govnih.gov These methods can validate computational predictions and provide quantitative data on binding affinity, kinetics, and thermodynamics.

Techniques essential for future studies include:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): To determine the kinetics of the binding event, including the association (ka) and dissociation (kd) rate constants, which are crucial for understanding the duration of the drug-target interaction.

X-ray Crystallography: To obtain high-resolution, three-dimensional structures of the compound bound to its target protein, revealing the precise atomic-level interactions that govern binding and selectivity.

These detailed biophysical characterizations are indispensable for a truly rational approach to drug design.

Rational Design of Next-Generation Analogues Based on Advanced Computational Models

Building on a deeper understanding of binding mechanisms, advanced computational models are central to the rational design of next-generation analogues with improved potency and selectivity. Molecular docking simulations can predict the binding poses and affinities of virtual libraries of derivatives within the active site of a target protein. nih.gov

By analyzing key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can guide synthetic efforts toward modifications that enhance binding. nih.gov For example, studies on related pyrimidine (B1678525) structures have used calculations of free energy of binding (∆Gbinding) and inhibition constants (Ki) to rank potential inhibitors before their synthesis. nih.gov This in silico approach, often coupled with the analysis of molecular electrostatic potential (MEP), allows for the pre-selection of candidates with a higher probability of success, saving significant time and resources. nih.gov

Expanding the Spectrum of Biological Targets and Mechanisms of Action

The pyrimidine and piperidine (B6355638) moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with diverse biological activities. While the specific targets of this compound are not yet fully elucidated, the activities of related scaffolds suggest a vast and promising landscape for investigation.

High-throughput screening and target-based assays could explore the potential of this compound and its derivatives against a wide array of protein families. Based on existing research into similar heterocyclic systems, promising areas for exploration include:

Kinase Inhibition: Pyrimidine derivatives have shown potent activity as inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting applications in neurology and oncology. nih.govnih.gov

Neuroreceptor Modulation: The piperidine core is a key feature in ligands for central nervous system targets, including GABA(A) receptors, indicating potential applications for neurological and psychiatric disorders. nih.gov

Antimicrobial and Antiparasitic Activity: Various pyrimidine and piperidine derivatives have been identified as effective agents against bacteria, fungi, and parasites like Plasmodium falciparum, the causative agent of malaria. nih.govnih.gov

The following table summarizes potential biological targets for scaffolds related to this compound, highlighting the breadth of therapeutic areas that could be explored.

| Potential Biological Target | Related Scaffold Class | Therapeutic Area |

| Glycogen Synthase Kinase-3β (GSK-3β) | Pyrimidin-4-one | Antidepressant nih.gov |

| VEGFR-2 | Oxazolo[5,4-d]pyrimidine | Anticancer nih.gov |

| Plasmodium falciparum | 3-piperidin-4-yl-1H-indole | Antimalarial nih.gov |

| GABA(A) Receptors | 4-(piperidin-4-yl)-1-hydroxypyrazole | Neurology nih.gov |

| Polyphenol Oxidase (PPO) | Dihydropyridine [2,3-d] pyrimidine | Enzyme Inhibition nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 4H-pyran | Anticancer nih.gov |

| Tyrosinase | 3-hydroxypyridin-4-one | Enzyme Inhibition rsc.org |

| Bacterial and Fungal Strains | Pyrimidine-piperazine | Antimicrobial nih.gov |

Integration with High-Throughput Screening for Discovery of New Scaffolds